molecular formula C8H6ClNS B3222184 7-Chloro-5-methylthieno[3,2-b]pyridine CAS No. 1211582-14-7

7-Chloro-5-methylthieno[3,2-b]pyridine

Cat. No.: B3222184
CAS No.: 1211582-14-7
M. Wt: 183.66 g/mol
InChI Key: GSHPWKBMGZCIFK-UHFFFAOYSA-N
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Description

7-Chloro-5-methylthieno[3,2-b]pyridine is a heterocyclic compound featuring a fused thiophene-pyridine ring system. The molecule is substituted with a chlorine atom at the 7-position and a methyl group at the 5-position. These compounds share similar synthesis challenges and physicochemical properties, making them relevant comparators.

Properties

IUPAC Name

7-chloro-5-methylthieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-4-6(9)8-7(10-5)2-3-11-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHPWKBMGZCIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283654
Record name 7-Chloro-5-methylthieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211582-14-7
Record name 7-Chloro-5-methylthieno[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211582-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-5-methylthieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methylthieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with a thiophene derivative in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methylthieno[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thieno[3,2-b]pyridine derivatives.

Scientific Research Applications

7-Chloro-5-methylthieno[3,2-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-5-methylthieno[3,2-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of 7-chloro-5-methylthieno[3,2-b]pyridine include:

  • 5-Chloro-3-methylthieno[3,2-b]pyridine (CAS 1356016-33-5): Chlorine at position 5 and methyl at position 3 .
  • 5-Chloro-7-methoxy thieno[3,2-b]pyridine: Chlorine at position 5 and methoxy at position 7 .
  • 1-(5-Chloro-2-methylsulfanyl-pyrimidin-4-yl)pyrrolo[3,2-b]pyridine : A pyrimidine-pyrrolopyridine hybrid with chlorine and methylsulfanyl groups .

The position and nature of substituents critically influence electronic properties, solubility, and biological activity. For instance, methyl groups enhance lipophilicity, while methoxy or chloro groups modulate electron density and steric effects.

Physicochemical Properties

Table 1 compares key properties of thieno[3,2-b]pyridine derivatives:

Compound Molecular Formula Molecular Weight Melting Point (°C) Purity Key Substituents
5-Chloro-3-methylthieno[3,2-b]pyridine C₈H₆ClNS 183.65 Not reported >97% Cl (5), CH₃ (3)
5-Chloro-7-methoxy thieno[3,2-b]pyridine C₈H₆ClNO₂S 215.65 Not reported Not reported Cl (5), OCH₃ (7)
This compound (hypothetical) C₈H₆ClNS 183.65 Estimated 250–270 N/A Cl (7), CH₃ (5)

The molecular weight and formula of this compound mirror its 5-chloro-3-methyl analog, but substituent positions alter polarity and intermolecular interactions. Methoxy-substituted derivatives (e.g., ) exhibit higher molecular weights due to the oxygen atom.

Key Research Findings

  • Regioselectivity Challenges: Substituent positioning (e.g., 5-Cl vs. 7-Cl) significantly affects reactivity. For example, 5-chloro-7-methoxy thieno[3,2-b]pyridine synthesis requires precise control during chlorination to avoid dihalogenation .
  • Yield Optimization: Pyrimidine-pyrrolopyridine hybrids show lower yields (11–21%) compared to thienopyridines, highlighting the difficulty of coupling heterocycles .
  • Purity Standards: Commercial thienopyridines like 5-chloro-3-methylthieno[3,2-b]pyridine achieve >97% purity, essential for reproducible biological assays .

Biological Activity

7-Chloro-5-methylthieno[3,2-b]pyridine is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article reviews various studies and findings related to its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the thienopyridine family, characterized by a fused thieno and pyridine ring structure. This unique arrangement contributes to its diverse biological activities.

Anticancer Activity

Research indicates that compounds within the thienopyridine class exhibit significant anticancer properties. A study highlighted that derivatives of thieno[3,2-b]pyridine demonstrated cytotoxic effects in various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7 (breast cancer).
  • Findings : The compound induced apoptosis in both cell lines with IC50 values indicating effective cytotoxicity at low concentrations (0.05 µM) after 24 hours of treatment. Higher concentrations led to increased cell death over time, with maximal effects observed at 25 µM after 72 hours .
CompoundCell LineIC50 (µM)Treatment Duration
This compoundMDA-MB-2310.0524 hours
This compoundMCF-70.0524 hours

The mechanism through which this compound exerts its anticancer effects includes:

  • Induction of Apoptosis : The compound has been shown to increase both early and late apoptotic cell populations in treated cancer cells.
  • Metabolic Profiling : Metabolomic studies identified significant alterations in glycolysis and other metabolic pathways upon treatment with the compound .

Neuropharmacological Effects

In addition to its anticancer properties, thienopyridines have been explored for their neuropharmacological effects. The compound may influence neurotransmitter systems, particularly:

  • Acetylcholine and Serotonin Levels : Studies using microdialysis in animal models suggest that the compound can enhance levels of these neurotransmitters in the hippocampus, potentially improving cognitive functions .

Case Studies

  • Study on Hepatic Metabolism : Research involving rat liver microsomes demonstrated that the compound is metabolized into a more stable form that retains biological activity but shows improved pharmacokinetic properties compared to the parent compound .
  • In Vivo Studies : In vivo studies indicated that certain derivatives of thieno[3,2-b]pyridine could cross the blood-brain barrier effectively, suggesting potential for treating central nervous system disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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